Teuscorodol

Description

Significance of Natural Products in Chemical Biology and Drug Discovery Research

Natural products, chemical compounds produced by living organisms, represent a cornerstone of chemical biology and drug discovery. Their immense structural diversity and biological potency have made them a primary source of new medicines and valuable tools for biomedical research. jmb.or.kr These molecules often possess complex and unique three-dimensional shapes that are difficult to replicate through synthetic chemistry alone, allowing them to interact with biological targets with high specificity.

In the field of drug discovery, natural products and their derivatives have historically been a prolific source of therapeutic agents, particularly in areas like oncology and infectious diseases. They serve as lead compounds, which can be optimized through medicinal chemistry to enhance efficacy and reduce side effects, or as inspiration for the design of entirely new classes of drugs. innovareacademics.in For chemical biologists, natural products are indispensable probes for dissecting complex cellular processes. jmb.or.kr By identifying the specific protein or pathway that a natural product interacts with, researchers can uncover new fundamental insights into biology and disease mechanisms. The study of these compounds bridges chemistry and biology, driving innovation in both fields.

Overview of Diterpenoid Chemical Class in Scientific Inquiry

Diterpenoids are a large and structurally varied class of natural products built from four isoprene (B109036) units, resulting in a C20 carbon skeleton. researchgate.net Found across the biological kingdoms, from plants and fungi to marine organisms, they exhibit a remarkable array of chemical architectures, including acyclic, bicyclic, tricyclic, and more complex polycyclic systems. jmb.or.krresearchgate.net This structural diversity gives rise to a wide spectrum of biological activities.

Within the plant kingdom, the family Lamiaceae (the mint family) is a particularly rich source of diterpenoids, especially those belonging to the clerodane subclass. bas.bg These compounds are often involved in the plant's defense mechanisms, acting as potent antifeedants against insects and herbivores. researchgate.net For scientists, the complexity of diterpenoid structures presents significant challenges and opportunities in chemical synthesis and structure elucidation. researchgate.net Their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and cytotoxic activities, make them attractive targets for drug development programs. nih.gov

Historical Context and Evolution of Research on Teuscorodol within Diterpenoid Chemistry

Research into the chemical constituents of the genus Teucrium (germanders) has a long history, driven by the use of these plants in traditional medicine. researchgate.netthieme-connect.com These investigations revealed that Teucrium species are exceptionally rich sources of neo-clerodane diterpenoids, which are now considered chemotaxonomic markers for the genus. researchgate.netacgpubs.org

This compound is a neo-clerodane diterpenoid isolated from Teucrium scorodonia, commonly known as wood sage. dokumen.pubpaulkirtley.co.uk The initial isolation and structural characterization of diterpenoids from this species date back to the early 1980s. Research from this period focused on isolating and identifying the complex mixture of related compounds present in the plant extracts. Along with this compound, several other structurally similar diterpenoids were identified from T. scorodonia, including Teuscorodin, Teuscorodonin, and Teupolin I. researchgate.netacs.org The elucidation of these structures relied heavily on spectroscopic techniques and chemical correlation. researchgate.net Subsequent research has focused on related compounds, such as 19-deacetylthis compound, which has been isolated from other Teucrium species like T. botrys, highlighting the distribution of this chemical scaffold within the genus. bas.bg

Scope and Research Objectives for Comprehensive Analysis of this compound

A comprehensive analysis of this compound and its related compounds is guided by several key research objectives that are fundamental to natural product chemistry. These objectives provide a framework for inquiry, ensuring that research efforts systematically contribute to the broader understanding of the compound and its potential applications.

The primary objectives for the study of this compound are:

Isolation and Purification: To develop efficient methods for extracting and isolating pure this compound from its natural source, Teucrium scorodonia, separating it from a complex mixture of other secondary metabolites.

Structure Elucidation: To precisely determine the three-dimensional chemical structure of this compound, including its relative and absolute stereochemistry, using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Investigation of Biological Activity: To screen this compound for a range of biological activities. Given that many neo-clerodane diterpenoids exhibit antifeedant properties, a primary objective is to evaluate its potential in this area. bas.bg Further investigations could explore other pharmacological activities, such as anti-inflammatory or antimicrobial effects. nih.gov

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure of this compound relates to its biological function. This involves comparing the activity of this compound with that of its naturally occurring analogues (like those listed in Table 1) or synthetically modified derivatives.

Meeting these objectives contributes valuable knowledge to the field of diterpenoid chemistry and may uncover new lead compounds for various applications.

Data Tables

Table 1: Selected Diterpenoids from Teucrium scorodonia

This table lists some of the key neo-clerodane diterpenoids that have been isolated from Teucrium scorodonia, the natural source of this compound. The co-occurrence of these structurally related compounds is typical for the genus and provides a basis for comparative and biosynthetic studies.

| Compound Name | Chemical Classification | Source |

| This compound | neo-Clerodane Diterpenoid | Teucrium scorodonia |

| Teuscorodin | neo-Clerodane Diterpenoid | Teucrium scorodonia |

| Teuscorodonin | neo-Clerodane Diterpenoid | Teucrium scorodonia |

| Teupolin I | neo-Clerodane Diterpenoid | Teucrium scorodonia |

| Teuscorolide | neo-Clerodane Diterpenoid | Teucrium scorodonia |

Source: Data compiled from multiple phytochemical studies. researchgate.netdokumen.pub

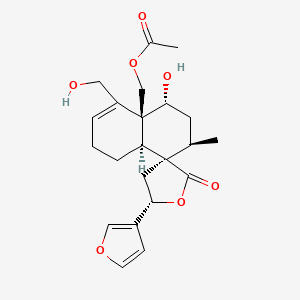

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,5R,5'S,7R,8R,8aS)-5'-(furan-3-yl)-5-hydroxy-4-(hydroxymethyl)-7-methyl-2'-oxospiro[1,2,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-4a-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-13-8-19(25)22(12-28-14(2)24)16(10-23)4-3-5-18(22)21(13)9-17(29-20(21)26)15-6-7-27-11-15/h4,6-7,11,13,17-19,23,25H,3,5,8-10,12H2,1-2H3/t13-,17+,18-,19-,21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSCZBBCRBNAGD-NGVMEMQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2CO)COC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC=C2CO)COC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity Within Teucrium Species

Taxonomic Distribution of Teuscorodol in the Genus Teucrium

The presence of this compound is not uniform across the approximately 300 species of the Teucrium genus. nih.govnih.gov Its distribution is taxonomically specific, having been identified in a select number of species, indicating a targeted and regulated biosynthesis.

Phytochemical investigations have successfully identified this compound or its immediate derivatives in several Teucrium species. Notably, Teucrium odontites has been cited as a source of this compound. plantaedb.com Furthermore, a closely related compound, 19-deacetyl-teuscorodol, was isolated from Teucrium botrys. bas.bg This suggests that the biosynthetic pathway for this compound is active in these plants. The study of Bulgarian Teucrium species also led to the simultaneous isolation of 19-deacetyl-teuscorodol from both T. polium and T. chamaedrys, further expanding the list of species capable of producing these specific neo-clerodanes. bas.bg

Table 1: Teucrium Species Identified as Sources of this compound and Related Compounds

| Species | Compound Identified |

|---|---|

| Teucrium odontites | This compound |

| Teucrium botrys | 19-deacetyl-teuscorodol |

| Teucrium polium | 19-deacetyl-teuscorodol |

| Teucrium chamaedrys | 19-deacetyl-teuscorodol |

The genus Teucrium has a sub-cosmopolitan distribution, with a significant concentration in the Mediterranean region and the temperate parts of Asia. dokumen.pub About 93% of its species are found in the northern hemisphere. dokumen.pub The species identified as producing this compound or its derivatives are native to these regions.

Teucrium species inhabit a range of environments, often in thermophilic or temperate habitats. nih.gov For example, T. chamaedrys and T. montanum demonstrate a very broad ecological niche. nih.gov Many species exhibit xeromorphic characteristics, such as thick cuticles and abundant trichomes, adapting them to dry environments. nih.govresearchgate.net The ecological profile for some species, like Teucrium luteum subsp. gabesianum in Tunisia, has been detailed, showing specific ranges for temperature and precipitation. researchgate.net This adaptation to specific ecological niches influences the geographical distribution of the source plants for this compound. For instance, phytochemical studies have examined species collected from diverse locations such as Spain, Algeria, and Georgia (Caucasus). scielo.org.mx

Identification of this compound-Producing Teucrium Species

Biosynthetic Relationships with Related Diterpenoids in Teucrium

This compound is a neo-clerodane diterpenoid, a class of compounds that are biosynthetically related and often co-exist within the same plant. bas.bg The chemical profile of a single Teucrium species can be complex, containing a mixture of these diterpenoids.

The isolation of this compound-related compounds is frequently accompanied by the identification of other neo-clerodane diterpenoids. In a study of T. polium and T. chamaedrys, 19-deacetyl-teuscorodol was found alongside teulamifin B. bas.bg Further investigations into various Teucrium species have revealed the co-occurrence of 19-deacetylthis compound with a range of other known diterpenoids. researchgate.net These include, but are not limited to, teucvin (B1208783), montanin (B1201546) D, 6β-hydroxyteuscordin, isoteuflidin, and teugin. researchgate.net The phytochemical investigation of species like Teucrium yemense and Teucrium fruticans has also yielded novel and known neo-clerodane diterpenoids, illustrating the chemical diversity that can be found alongside compounds related to this compound. rsc.orgnih.gov

Table 2: Neo-Clerodane Diterpenoids Co-occurring with this compound Derivatives in Teucrium Species

| Co-occurring Diterpenoid |

|---|

| Teulamifin B |

| Teucvin |

| Montanin D |

| 6β-hydroxyteuscordin |

| Isoteuflidin |

| Teugin |

| Teucvidin |

| Teuflin |

The genus Teucrium is taxonomically divided into sections, often based on morphological characters like calyx-shape and flower arrangement. nih.gov This infrageneric classification also reflects patterns in chemical diversity. Affinities between sections Teucrium, Chamaedrys, and Montana have been suggested based on chemical and morphological data. dokumen.pub

Comparative studies show significant chemodiversity. For example, while many Teucrium species are rich in neo-clerodanes, some are notably devoid of them. scielo.org.mx Out of nearly 120 taxa examined in one review, 14 lacked these compounds, with many of these species originating from the Iberian Peninsula and Northern Africa. scielo.org.mx In contrast, species such as Teucrium quadrifarium have been found to contain a wide array of neo-clerodane diterpenoids. kib.ac.cn This variability highlights that the production of specific compounds like this compound is linked to specific evolutionary lineages within the genus. Studies on different populations of the same species, such as Teucrium polium, also show significant variation in their chemical profiles, which can be influenced by edaphoclimatic characteristics. researchgate.net This demonstrates that chemodiversity is a key feature of the Teucrium genus at both the inter- and intra-specific levels.

Biosynthesis and Metabolic Engineering Research on Teuscorodol

Proposed Biosynthetic Pathways of Teuscorodol

The biosynthesis of this compound is proposed to follow the general pathway established for other neo-clerodane diterpenoids, originating from primary metabolism and proceeding through a series of complex cyclizations and oxidative functionalizations. While the complete pathway has not been elucidated in its entirety, key steps can be inferred from studies on related compounds and the identification of biosynthetic gene clusters in Teucrium species. nih.govnih.gov

Precursor Utilization and Initial Enzymatic Transformations

The journey towards this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). jmb.or.kr GGPP is synthesized in plant plastids via the methylerythritol phosphate (B84403) (MEP) pathway. The formation of the characteristic bicyclic core of clerodane diterpenes is a pivotal step, catalyzed by diterpene synthases (diTPSs). researchgate.net

The proposed initial transformation involves a Class II diTPS, which protonates the terminal olefin of GGPP to initiate a cascade of cyclizations, forming a labdadienyl/copalyl diphosphate (B83284) (CPP) intermediate. nih.govresearchgate.net In the case of neo-clerodanes found in the Lamiaceae family, this intermediate is often kolavenyl diphosphate (KPP). nih.govmdpi.com The formation of the clerodane skeleton from GGPP is a crucial branching point from the biosynthesis of other diterpenoids, such as the gibberellin phytohormones. nih.gov

Cyclization and Stereochemical Control Mechanisms

Following the initial cyclization by a Class II diTPS, a Class I diTPS is proposed to catalyze the subsequent reactions. This enzyme facilitates the ionization of the diphosphate moiety from the CPP/KPP intermediate, leading to a carbocation that undergoes further cyclization and rearrangement to establish the definitive neo-clerodane scaffold. nih.govresearchgate.net The stereochemistry of the decalin ring junction and the side chain, which is a defining feature of different clerodane subtypes, is determined by the specific folding of the substrate within the active sites of these diTPSs. researchgate.net The neo-clerodane structure, characteristic of this compound, is defined by a specific stereochemical configuration at these key positions.

Late-Stage Functionalization and Diversification Steps

The bare neo-clerodane hydrocarbon skeleton undergoes a series of extensive tailoring reactions to yield the final, highly functionalized this compound molecule. These late-stage modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like dehydrogenases and acyltransferases. researchgate.netnih.gov

For this compound, these modifications would include:

Hydroxylations: Introduction of hydroxyl groups at various positions on the carbon skeleton, such as at C-6, C-18, and C-19.

Formation of the Furan (B31954) Ring: The characteristic furan ring is a common feature of many neo-clerodane diterpenoids. This is often accomplished by CYP-mediated oxidative cyclization of a hydroxylated side chain. nih.gov

Lactone Formation: The formation of the γ-lactone ring is another critical step.

Acetylation: The final step in the formation of this compound from its immediate precursor, 19-deacetylthis compound, is the acetylation of the C-19 hydroxyl group, a reaction likely catalyzed by an acetyltransferase. capes.gov.bracs.org

The combinatorial activity of these tailoring enzymes on a common precursor scaffold is what generates the vast structural diversity of neo-clerodane diterpenoids observed in the Teucrium genus.

Enzymatic Machinery Involved in this compound Biosynthesis

The enzymes responsible for this compound biosynthesis are encoded by genes often found in large biosynthetic gene clusters (BGCs). nih.gov The identification and characterization of these enzymes are key to understanding and potentially engineering the pathway.

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes for the this compound pathway have not been definitively isolated and characterized, research on Teucrium and related species has shed light on the types of enzymes involved.

Diterpene Synthases (diTPSs): Genomic studies of Teucrium chamaedrys have revealed a remarkable 74 diTPS genes, many of which are located in large genomic clusters. nih.govnih.gov Functional characterization of diTPSs from other Lamiaceae species, such as Scutellaria barbata, has identified enzymes responsible for producing clerodane precursors like kolavenol. nih.govmdpi.com It is highly probable that specific Class II and Class I diTPSs from within the Teucrium BGCs are responsible for generating the neo-clerodane core of this compound.

Cytochrome P450 Monooxygenases (CYPs): The T. chamaedrys genome also contains numerous CYP genes within its diterpenoid BGCs. nih.gov CYPs are well-known for their role in the oxidative functionalization of terpene scaffolds. nih.gov In other plant species, CYPs from the CYP71, CYP76, and CYP85 clans have been shown to be involved in diterpenoid biosynthesis, catalyzing hydroxylations and ring formations. nih.govnih.gov The specific CYPs that decorate the this compound precursor remain to be identified, but they are expected to belong to these or related families.

Mechanistic Enzymology of Biosynthetic Reactions

The enzymes in the this compound pathway employ complex chemical mechanisms to construct this intricate molecule.

diTPS Mechanism: The Class II diTPS initiates cyclization via a protonation-initiated carbocation cascade. The subsequent Class I diTPS utilizes the ionization of the diphosphate ester to generate a carbocation, which then directs the formation of the second ring and any subsequent rearrangements. The precise outcome of these reactions is dictated by the three-dimensional structure of the enzyme's active site, which acts as a template to control the folding of the substrate and stabilize specific carbocation intermediates.

CYP Mechanism: Cytochrome P450s are heme-thiolate proteins that activate molecular oxygen. In the context of this compound biosynthesis, they are proposed to catalyze regio- and stereospecific hydroxylations on the hydrocarbon backbone. The formation of the furan ring is a particularly interesting CYP-catalyzed reaction, likely proceeding through a series of oxidative steps on the diterpene side chain, culminating in cyclization. nih.gov

The elucidation of the complete enzymatic cascade and the mechanistic details of each step in the biosynthesis of this compound presents a significant challenge. However, the ongoing advances in genomics, transcriptomics, and enzyme characterization are progressively unraveling the complexities of how plants like Teucrium produce such a diverse array of specialized metabolites. nih.gov

Genetic Basis and Regulation of this compound Production

The biosynthesis of this compound, like other clerodane diterpenoids in the Lamiaceae family, is believed to originate from the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.combiorxiv.org This pathway synthesizes the universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP). jmb.or.krnih.gov The conversion of this linear precursor into the complex cyclic structure of this compound is orchestrated by a series of specialized enzymes encoded by genes often found in close proximity on the chromosome.

The genes responsible for the biosynthesis of specialized metabolites in plants and fungi are frequently organized into biosynthetic gene clusters (BGCs). nih.govkonjoin.nl A BGC typically contains genes for the core scaffold-forming enzymes (like terpene synthases), tailoring enzymes (such as cytochrome P450s), and potentially transporters and regulatory factors. konjoin.nl This clustering is thought to facilitate the co-regulation and inheritance of the entire metabolic pathway.

While the specific BGC for this compound has not yet been delineated in Teucrium scorodonia, recent genomic studies in the closely related species Teucrium chamaedrys have uncovered some of the largest BGCs ever identified for diterpenoid metabolism. nih.gov These massive clusters contain a remarkable number of diterpene synthase (diTPS) and cytochrome P450 (CYP450) genes, indicating a sophisticated and evolved genetic architecture for producing chemical diversity. nih.gov It is highly probable that the biosynthetic pathway for this compound is encoded within a similar BGC in T. scorodonia.

The initial and defining steps in clerodane biosynthesis are catalyzed by a pair of diTPSs. biorxiv.orgnih.gov A class II diTPS first cyclizes the linear GGPP into a bicyclic intermediate, which is then further modified by a class I diTPS. biorxiv.orgbeilstein-journals.org For many clerodanes in the Lamiaceae family, the key class II diTPS product is (-)-kolavenyl diphosphate (KPP). nih.gov The subsequent action of a class I diTPS and a cascade of oxidative modifications by CYP450s and other tailoring enzymes would be required to form the final this compound structure. The identification of these specific genes within the Teucrium genome is a critical first step toward understanding and engineering its production.

Table 1: Proposed Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Pathway | Precursor/Substrate | Product |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesis of the universal C20 diterpenoid precursor. | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) |

| Class II Diterpene Synthase | Bicyclization of GGPP to form the clerodane precursor backbone. | Geranylgeranyl Pyrophosphate (GGPP) | Kolavenyl Diphosphate (KPP) or similar intermediate |

| Class I Diterpene Synthase | Further cyclization/rearrangement of the diterpene intermediate. | Kolavenyl Diphosphate (KPP) | Clerodane scaffold |

| Cytochrome P450 Monooxygenases (CYP450s) | Stepwise oxidation (e.g., hydroxylation, epoxidation) of the scaffold. | Clerodane scaffold | Oxidatively decorated intermediates |

| Other Tailoring Enzymes (e.g., Dehydrogenases, Acyltransferases) | Final functional group modifications to produce this compound. | Modified clerodane intermediates | This compound |

This table is based on established biosynthetic principles for clerodane diterpenoids; specific enzymes for this compound have yet to be functionally characterized.

In the absence of a fully sequenced and annotated genome for T. scorodonia, transcriptomic (RNA-seq) and proteomic analyses serve as powerful tools to identify candidate genes involved in this compound biosynthesis. mdpi.comresearchgate.net By comparing gene expression profiles and protein abundance in different tissues (e.g., leaves vs. roots) or under different conditions (e.g., elicited vs. non-elicited plants), researchers can pinpoint genes that are co-expressed and whose activity correlates with the accumulation of the target compound.

For instance, a transcriptomic study of Scutellaria barbata, another Lamiaceae member that produces neo-clerodane diterpenoids, successfully identified numerous candidate diTPS and CYP450 genes. mdpi.com Subsequent functional characterization of these genes in vitro or through transient expression in Nicotiana benthamiana can confirm their role in the pathway. nih.govmdpi.com A similar strategy applied to T. scorodonia would involve:

Tissue-Specific Transcriptomics : Sequencing the RNA from tissues known to accumulate this compound to create a comprehensive library of expressed genes.

Comparative Analysis : Identifying transcripts for diTPSs, CYP450s, and other enzyme classes that are highly expressed in producing tissues.

Proteomic Validation : Using mass spectrometry to identify the corresponding proteins that are abundant in these tissues, confirming that the genes are not only transcribed but also translated.

This integrated "omics" approach provides a robust method for gene discovery and pathway elucidation, laying the essential groundwork for metabolic engineering efforts. researchgate.net

Exploration of Biosynthetic Gene Clusters

Strategies for Metabolic Engineering and Enhanced Production in Heterologous Systems

The low abundance of this compound in its native plant source necessitates the development of alternative production platforms. nih.gov Metabolic engineering of microbial hosts, or "chassis" organisms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, offers a promising route for sustainable and scalable production of complex plant-derived terpenoids. jmb.or.krnih.govfrontiersin.org

The core of metabolic engineering is the reconstruction of a heterologous biosynthetic pathway in a microbial host. For this compound, this would involve transferring the identified diTPS and CYP450 genes from T. scorodonia into a host like S. cerevisiae. sciepublish.com However, simply introducing the genes is rarely sufficient for high-yield production. Several optimization strategies are crucial.

A primary focus is enhancing the supply of the GGPP precursor. beilstein-journals.org In yeast, this is typically achieved by overexpressing key enzymes in the native mevalonate (B85504) (MVA) pathway. sciepublish.com Functional expression of plant CYP450s in microbial hosts is another significant challenge, often requiring protein engineering or the co-expression of a plant-native cytochrome P450 reductase. beilstein-journals.org

Table 2: Common Strategies for Optimizing Diterpenoid Precursor (GGPP) Supply in S. cerevisiae

| Strategy | Target | Rationale |

| Overexpression of MVA Pathway Genes | tHMG1 (truncated HMG-CoA reductase) | Overcoming the primary rate-limiting step in the MVA pathway. sciepublish.com |

| Overexpression of GGPPS | GGPPS (GGPP synthase) | Directing metabolic flux from FPP towards the desired C20 precursor, GGPP. |

| Downregulation of Competing Pathways | ERG9 (squalene synthase) | Reducing the flow of the intermediate FPP into the competing sterol biosynthesis pathway. pnas.org |

| Pathway Compartmentalization | Targeting enzymes to mitochondria | Creating a distinct metabolic space with a high acetyl-CoA pool, potentially boosting precursor supply. sciepublish.com |

Synthetic biology provides a powerful toolkit to design, build, and optimize microbial cell factories with greater precision and efficiency. mdpi.comfrontiersin.org For this compound production, these tools can be applied at multiple levels.

Pathway Assembly and Regulation : Genes for the this compound pathway can be assembled into multi-gene constructs, with promoter strengths tuned to balance enzyme expression and avoid the accumulation of toxic intermediates.

Host Genome Engineering : CRISPR-Cas9 and other genome editing tools allow for the stable integration of the biosynthetic pathway into the host chromosome and the targeted knockout of competing metabolic pathways. sciepublish.com

Novel Precursor Pathways : Innovative synthetic pathways can be introduced to augment precursor supply. For example, the Isopentenol Utilization Pathway (IUP) allows the cell to use externally fed isoprenol or prenol to generate IPP and DMAPP, bypassing the regulated native MVA pathway and significantly boosting the precursor pool available for diterpenoid synthesis. pnas.org

High-Throughput Screening : The development of biosensors that respond to the target molecule or an intermediate can enable the rapid screening of vast libraries of engineered strains to identify high-producing variants.

Through the systematic application of these metabolic engineering and synthetic biology strategies, it is feasible to develop microbial strains capable of producing this compound, or other valuable clerodane diterpenoids, at industrially relevant scales, providing a sustainable alternative to extraction from limited plant sources. researchgate.net

Isolation Methodologies and Advanced Structural Elucidation Approaches

Methodological Advances in the Isolation of Teuscorodol from Complex Matrices

The isolation of this compound and its analogues from plant material, such as the aerial parts of Teucrium scorodonia, is a multi-step process that begins with extraction and is followed by various stages of chromatographic purification. dokumen.pub The complexity of the plant matrix, which contains a vast array of secondary metabolites, requires a systematic approach to obtain the compound in high purity.

Modern Chromatographic Separations (e.g., HPLC, CCC, preparative LC)

Modern chromatography is the cornerstone for purifying neo-clerodane diterpenoids like this compound from crude plant extracts. wiley.com High-Performance Liquid Chromatography (HPLC) is an indispensable tool, valued for its high resolution and efficiency in separating components of complex mixtures. For diterpenoid isolation, reversed-phase HPLC (RP-HPLC) is commonly employed, often using columns like C18 with gradient elution systems, typically composed of water and organic solvents such as methanol (B129727) or acetonitrile. jst.go.jpijemh.com

Preparative Liquid Chromatography (preparative LC) operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of the target compound. This technique is crucial for obtaining the milligram amounts of pure this compound required for comprehensive spectroscopic analysis and biological testing.

Column Chromatography (CC) remains a fundamental and widely used technique in the initial fractionation of crude extracts. Silica (B1680970) gel is a common stationary phase, with elution carried out using a solvent gradient of increasing polarity, for instance, starting with a non-polar solvent like hexane (B92381) and gradually introducing more polar solvents like ethyl acetate (B1210297) and methanol. acs.org Further purification of the fractions obtained from silica gel chromatography can be achieved using Sephadex LH-20 columns, which separate compounds based on molecular size. ijemh.com

Extraction and Pre-purification Techniques for Diterpenoids

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered plant material. Maceration or percolation with organic solvents at room temperature is a common practice. acs.org Solvents such as acetone, methanol, ethanol, or mixtures like hexane-dichloromethane are frequently used to efficiently extract diterpenoids and other secondary metabolites. acs.orgcapes.gov.br The choice of solvent is critical as it influences the profile of the extracted compounds. Acetone, for instance, is effective in extracting a broad range of diterpenoids from Teucrium species. swgdrug.org

Following extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract. This crude extract is then subjected to pre-purification, often involving liquid-liquid partitioning. For example, a methanolic or ethanolic extract might be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with neo-clerodane diterpenoids like this compound typically concentrating in the ethyl acetate or chloroform fractions. capes.gov.br

Advanced Spectroscopic Approaches for Structural Elucidation of this compound and its Analogues

The definitive identification of this compound's structure is accomplished through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, molecular formula, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of diterpenoids. nih.govresearchgate.net The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR spectra provide information on the number and chemical environment of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). bas.bgmdpi.com The chemical shifts (δ) in these spectra are indicative of the functional groups present.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of the molecule. bas.bgjst.go.jp COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular structure. jst.go.jp NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry by identifying protons that are close to each other in space.

The following table presents representative NMR data for the core structure of a neo-clerodane diterpenoid, illustrating typical chemical shifts.

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 19.3 | 2.48 (m), 2.32 (m) | C-2, C-10 |

| 5 | 41.9 | - | C-4, C-6, C-10, C-19, C-20 |

| 6 | 71.1 | 4.50 (m) | C-5, C-7, C-8, C-10 |

| 10 | 47.7 | 1.88 (dd, 13.9, 3.6) | C-1, C-5, C-8, C-9, C-20 |

| 12 | 70.3 | 5.40 (t, 7.5) | C-11, C-13, C-16 |

| 14 | 142.6 | 6.47 (m) | C-13, C-15, C-16 |

| 15 | 108.4 | 7.54 (t, 1.7) | C-13, C-14, C-16 |

| 16 | 138.6 | 7.61 (m) | C-12, C-13, C-15 |

| 17 | 16.5 | 0.84 (d, 6.8) | C-7, C-8, C-9 |

| 19 | 18.2 | 1.06 (s) | C-3, C-4, C-5, C-6 |

| 20 | 23.0 | 0.75 (s) | C-1, C-5, C-9, C-10 |

Note: Data are representative for the neo-clerodane skeleton and are based on values reported for analogues. Specific shifts for this compound may vary. jst.go.jpumich.edu

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. rsc.orgr-project.org High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of the molecular formula. ijemh.comumich.edu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. tandfonline.com In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragments provides valuable clues that corroborate the structure determined by NMR. nist.gov For neo-clerodane diterpenoids, characteristic fragmentation often involves the loss of side chains, water, and cleavages within the decalin ring system and the furan (B31954) ring.

| Ion Type | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | Calculated/Observed | Protonated Molecular Ion |

| [M+Na]⁺ | Calculated/Observed | Sodiated Molecular Ion |

| [M+H-H₂O]⁺ | Calculated/Observed | Loss of a water molecule from a hydroxyl group |

| [M+H-C₄H₂O]⁺ | Calculated/Observed | Loss of the furan side chain |

| - | - | Other characteristic fragments from ring cleavages |

Note: This table illustrates the principles of MS analysis for a diterpenoid. Specific m/z values depend on the exact molecular formula of this compound.

Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Assignment

While NMR can establish the relative stereochemistry of a molecule, determining its absolute configuration requires chiroptical methods. swgdrug.org Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for this purpose. researchgate.net

The modern approach involves a combination of experimental measurement and quantum mechanical calculation. researchgate.net The experimental ECD spectrum of the isolated natural product is recorded. Then, the ECD spectra for the possible enantiomers are calculated using time-dependent density functional theory (TD-DFT). By comparing the experimental spectrum with the calculated spectra, the absolute configuration can be confidently assigned. ijemh.comumich.eduresearchgate.net A good match between the experimental spectrum and one of the calculated enantiomeric spectra, particularly in the signs of the Cotton effects, provides strong evidence for the absolute stereochemistry of the molecule. ijemh.com This method has become a standard for the stereochemical elucidation of complex natural products like neo-clerodane diterpenoids. umich.eduresearchgate.net

X-ray Crystallography for Definitive Structural Characterization

While spectroscopic methods provide crucial insights into the connectivity and relative stereochemistry of a molecule, X-ray crystallography offers an unambiguous determination of the absolute configuration and solid-state conformation. wikipedia.orgutoronto.ca This powerful analytical technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The way the X-rays are scattered by the electrons in the crystal allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org

For many clerodane diterpenoids, X-ray crystallography has been instrumental in confirming their complex structures. slideshare.net Although the definitive X-ray crystallographic data for this compound is not widely reported in publicly accessible databases, the general methodology provides the gold standard for structural validation in chemical research.

A typical output of an X-ray crystallographic analysis includes detailed information about the crystal lattice and the refinement of the structural model. This data is often presented in a standardized tabular format.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₂₂H₂₈O₇ |

| Formula weight | 404.45 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1990.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

| Absorption coefficient (mm⁻¹) | 0.85 |

| F(000) | 864 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 15876 |

| Independent reflections | 4123 [R(int) = 0.045] |

| Completeness to theta = 28.0° (%) | 99.5 |

| Data / restraints / parameters | 4123 / 0 / 265 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

The parameters in this table describe the unit cell of the crystal, the quality of the data collected, and the agreement between the experimental data and the final structural model. Such data provides the definitive evidence for the molecule's three-dimensional structure.

Chemical Synthesis and Analog Design Strategies

Total Synthesis Approaches to Teuscorodol

While a dedicated total synthesis of this compound has not been prominently documented in peer-reviewed literature, the synthetic strategies developed for structurally related neoclerodane diterpenoids provide a clear blueprint for how its assembly could be achieved. The total syntheses of complex congeners such as Salvinorin A, Teucvin (B1208783), and Teucvidin have established viable methodologies for constructing the core decalin framework and installing the requisite stereochemistry and functionality. researchgate.netrsc.orgnih.gov

A retrosynthetic analysis of a molecule like this compound, which features a fused cis-decalin core, a butenolide side chain, and multiple stereocenters, would logically prioritize the secure construction of this intricate core. Drawing from established syntheses of related compounds, a primary disconnection would separate the complex diterpenoid into more manageable building blocks. beilstein-journals.org

Key disconnection strategies for a this compound-type structure would likely involve:

Late-stage functional group interconversion: The furan (B31954) ring, a common feature in many neoclerodanes, is often installed or revealed in the final stages of the synthesis due to its potential sensitivity to various reaction conditions.

Side-chain installation: The C9 side chain, which forms the butenolide moiety, could be introduced via alkylation or a cross-coupling reaction onto a pre-formed decalin core. An O-allylation/Claisen rearrangement sequence has been effectively used to construct the all-carbon quaternary center at C9 in the synthesis of (-)-teucvidin. nih.govfigshare.com

Decalin ring system formation: The central cis-fused decalin skeleton is the most significant challenge. Intramolecular Diels-Alder (IMDA) reactions have proven to be a powerful strategy for this purpose in the synthesis of Salvinorin A. researchgate.netnih.gov Another highly effective approach is a cascade reaction, such as a diastereoselective Michael/Conia-ene cascade, which can rapidly establish the cis-decalin skeleton with control over multiple stereocenters in a single step. nih.govfigshare.com

A plausible retrosynthetic pathway for a this compound-like structure is outlined below, based on strategies for related diterpenoids.

Table 1: Plausible Retrosynthetic Disconnections for a this compound-type Scaffold

| Disconnection Point | Strategic Bond | Precursor Fragments | Relevant Synthetic Precedent |

|---|---|---|---|

| Primary | C9-Side Chain | Decalin core and butenolide side-chain synthon | O-allylation/Claisen rearrangement in (-)-Teucvidin synthesis nih.govfigshare.com |

| Secondary | Decalin Ring Fusion | Acyclic diene-ene or diene-alkyne precursor | Intramolecular Diels-Alder in Salvinorin A synthesis researchgate.netnih.gov |

| Tertiary | Acyclic Precursor | Simpler, commercially available starting materials | Synthesis from 3-furaldehyde (B129913) nih.gov or via cyclohexa-1,3-dienol silyl (B83357) ether rsc.org |

Controlling the absolute and relative stereochemistry across the multiple stereocenters of the neoclerodane skeleton is paramount. Modern asymmetric synthesis provides several powerful tools to achieve this.

Substrate-controlled diastereoselectivity: Once an initial stereocenter is set, its influence can direct the stereochemical outcome of subsequent reactions. In the synthesis of (-)-salvinorin A, after an initial catalytic asymmetric propargylation, the remaining six stereocenters were established with high diastereoselectivity under substrate control. nih.gov

Chiral auxiliaries: An enantiopure auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed.

Asymmetric catalysis: This is often the most efficient method for establishing the initial stereocenters in an enantioselective fashion. For instance, an ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction was a key step in the collective synthesis of seven pentacyclic 19-nor-clerodanes, affording the core cis-decalin intermediate with five contiguous stereocenters in excellent yield and stereoselectivity. rsc.org Similarly, catalytic asymmetric propargylation was used to set the C12 stereocenter in a synthesis of (-)-salvinorin A. nih.gov

Retrosynthetic Analysis and Key Disconnection Strategies

Semisynthesis and Derivatization from Naturally Occurring Precursors

Given the complexity of total synthesis, semisynthesis starting from readily available natural products is an attractive and practical alternative for generating analogs. This compound and its congeners can be isolated in workable quantities from various Teucrium species, providing a direct starting point for chemical modification.

The structure of this compound offers several functional groups that can serve as handles for chemical modification. These include the hydroxyl groups, the lactone ring, and the furan moiety. Selective reactions at these sites can lead to a diverse library of derivatives. For example, the development of neoclerodane analogs has involved the replacement of ester linkages with more stable amide bonds at the C-2 position to enhance stability against plasma esterases. core.ac.uk Oxidation, reduction, acylation, and alkylation reactions can be selectively applied to modify the core structure and its peripheral functional groups.

The primary goal of preparing analogs is to conduct structure-activity relationship (SAR) studies. mdpi.comnih.gov By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features—the pharmacophore—responsible for its effects.

For instance, in the related neoclerodane Salvinorin A, SAR studies have been crucial in understanding its interaction with opioid receptors. nih.gov Modifications at the C-2 acetate (B1210297), the furan ring, and other positions have led to the development of analogs with altered potency and efficacy. core.ac.uk A similar approach could be applied to this compound, where analogs could be synthesized to probe the importance of the hydroxyl groups, the lactone, and the furan ring for its biological profile. The synthesis of a series of analogs allows for the optimization of properties such as potency, selectivity, and metabolic stability. tsinghua.edu.cn

Table 2: Potential Sites for Analog Generation on the this compound Scaffold

| Modification Site | Type of Modification | Potential Synthetic Reaction | Purpose of Modification |

|---|---|---|---|

| C-6 Hydroxyl | Acylation, Alkylation, Oxidation | Esterification, Etherification, Jones Oxidation | Probe importance for receptor binding/activity |

| C-19 Hydroxyl | Acylation, Oxidation | Esterification, PCC Oxidation | Investigate role in solubility and activity |

| Lactone Ring | Reduction, Aminolysis | Reduction with DIBAL-H, Ring-opening with amines | Alter chemical properties and create novel derivatives |

| Furan Ring | Oxidation, Substitution, Replacement | Oxidation with mCPBA, Diels-Alder, Bioisosteric replacement | Determine the role of the furan in the pharmacophore |

Chemical Transformations of this compound for Diversification

Synthetic Methodologies for Novel this compound-Inspired Scaffolds

Beyond simple derivatization, the this compound structure can serve as an inspiration for the design of entirely new molecular scaffolds. nih.govbiosolveit.de This approach, known as diversity-oriented synthesis, aims to create libraries of complex and diverse molecules that occupy new regions of chemical space. By retaining the core three-dimensional shape or key pharmacophoric elements of this compound while fundamentally altering the carbon skeleton, it may be possible to discover compounds with novel biological activities or improved pharmacological properties.

Strategies for creating such scaffolds could involve:

Ring-distortion strategies: Employing ring-closing metathesis, ring-rearrangement metathesis, or cycloaddition reactions to alter the size and connectivity of the decalin rings.

Scaffold simplification: Designing simplified analogs that retain the key stereochemical and functional features of this compound but are more synthetically accessible.

Bioisosteric replacement: Replacing core ring systems (e.g., the decalin core or the furan ring) with other cyclic or heterocyclic structures that mimic their size and electronic properties. nih.gov This can lead to novel chemotypes with potentially improved drug-like properties.

This bio-inspired design approach leverages the structural information provided by nature to guide the exploration of new chemical entities for drug discovery. imeko.org

Development of Divergent Synthetic Routes

Divergent synthesis is a powerful strategy in organic chemistry that enables the creation of a library of structurally related compounds from a common intermediate. uni-mainz.de This approach is particularly well-suited for the exploration of the chemical space around a complex natural product scaffold like that of this compound. The core principle of divergent synthesis is to introduce structural diversity at a late stage of the synthetic sequence, thereby maximizing efficiency and minimizing the number of synthetic steps required to produce a range of analogs.

A hypothetical divergent synthesis of this compound analogs would likely begin with the construction of the core neo-clerodane skeleton. The total synthesis of related neo-clerodane diterpenoids, such as (-)-teucvidin, has been achieved through multi-step sequences involving key reactions like cascade cyclizations to form the decalin core. nih.govfigshare.com A similar approach could be envisioned for this compound, leading to a key intermediate that possesses multiple reactive sites for diversification.

Once a common intermediate is synthesized, a variety of chemical transformations can be applied to generate a library of this compound analogs. For instance, functional groups on the this compound scaffold, such as hydroxyl or ester moieties, could be modified to introduce a range of different substituents. The table below illustrates a potential divergent synthetic strategy from a hypothetical common intermediate of this compound, showcasing the generation of a small, focused library of analogs.

| Analog | Modification Site | Reaction Type | Introduced Functional Group |

|---|---|---|---|

| Analog A | C-19 hydroxyl | Esterification | -OCOCH3 (Acetate) |

| Analog B | C-19 hydroxyl | Etherification | -OCH3 (Methyl ether) |

| Analog C | C-6 acetate | Hydrolysis | -OH (Hydroxyl) |

| Analog D | C-6 acetate | Transesterification | -OCOCH2CH3 (Propionate) |

| Analog E | Furan ring | Oxidation | Lactone |

This divergent approach allows for the systematic evaluation of how modifications at different positions of the this compound molecule impact its biological activity, providing valuable insights for the design of more potent and selective therapeutic agents.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. vapourtec.comingentaconnect.comroutledge.com This high-throughput approach is a cornerstone of modern drug discovery, enabling the screening of vast numbers of compounds to identify potential drug candidates. ingentaconnect.com The application of combinatorial chemistry to complex natural product scaffolds, including terpenoids, has been a successful strategy for lead optimization. ingentaconnect.comsoton.ac.uk

For a molecule like this compound, a combinatorial approach would involve the systematic combination of a set of building blocks at various reactive sites on the core scaffold. This can be achieved through techniques such as solid-phase synthesis, where the this compound core is attached to a resin and then treated with a series of reagents in a spatially separated manner. ingentaconnect.com

A hypothetical combinatorial library based on the this compound scaffold could be designed to explore a wide range of structural diversity. By defining multiple "diversity points" on the molecule, a vast number of unique analogs can be generated. The table below outlines a conceptual design for a combinatorial library of this compound analogs, illustrating the potential for generating significant molecular diversity from a common starting material.

| Diversity Point | Position on Scaffold | Set of Building Blocks |

|---|---|---|

| R1 | C-19 | -H, -COCH3, -COCH2CH3, -Benzoyl |

| R2 | C-6 | -H, -COCH3, -Propionyl, -Valeryl |

| R3 | C-12 | -H, -OH, -OCH3, -F |

By combining the different building blocks at each diversity point, a large library of compounds can be synthesized. For example, with four options at R1, four at R2, and four at R3, a total of 4 x 4 x 4 = 64 unique compounds could be generated in a parallel fashion. This library could then be subjected to high-throughput screening to identify compounds with desired biological activities.

The integration of divergent synthesis and combinatorial chemistry provides a powerful platform for the medicinal chemistry efforts surrounding this compound. These strategies facilitate a comprehensive exploration of the SAR, which is crucial for the development of new and improved therapeutic agents derived from this promising natural product scaffold.

Biological Activities and Mechanistic Investigations of Teuscorodol Pre Clinical Focus

In Vitro Biological Activity Profiling of Teuscorodol

In vitro studies are essential first steps in drug discovery, utilizing controlled laboratory environments to observe a compound's effects on biological systems like cells or isolated proteins. biotechfarm.co.il For a novel compound such as this compound, a comprehensive in vitro profile would be necessary to identify its potential therapeutic activities.

Cell-based assays are fundamental tools used to measure a wide range of cellular responses to a test compound. bmglabtech.comsigmaaldrich.com These assays provide insights into the compound's functional effects within a biological context that is more complex than simple biochemical assays. evotec.com While specific cell-based assay results for this compound are not documented, a typical screening approach would involve various assays to detect specific biological activities.

Commonly employed cell-based assays in natural product research include:

Reporter Gene Assays: To study the effect of a compound on gene expression by linking a reporter gene (e.g., luciferase) to a specific gene promoter. evotec.com

Calcium Flux Assays: To measure changes in intracellular calcium concentration, often used to screen for activity at G-protein coupled receptors (GPCRs) and ion channels. evotec.com

Metabolic Assays: Assays like the glucose uptake assay measure the rate at which cells consume nutrients, providing information on metabolic function. biocompare.com

| Assay Type | Principle | Primary Application | Example |

|---|---|---|---|

| Reporter Gene Assay | Measures the activity of a specific gene promoter linked to a detectable reporter protein. | Studying gene regulation, signal transduction pathways. | Luciferase Assay |

| Ion Flux Assay | Detects changes in intracellular ion concentrations using fluorescent dyes. | Screening for activity at ion channels and GPCRs. | FLIPR® Calcium Assay |

| Cell Viability Assay | Quantifies the proportion of living cells in a population, often by measuring metabolic activity. | Assessing general cytotoxicity and cytostatic effects. | MTT Assay |

| Apoptosis Assay | Detects biochemical markers of programmed cell death. | Investigating anticancer potential, identifying mechanisms of cell death. | Annexin V Staining |

To understand the specific molecular targets of a compound, enzyme inhibition and receptor binding assays are critical. bioivt.com These studies can reveal whether a compound acts by blocking the activity of a key enzyme or by binding to a cellular receptor to initiate or block a signal.

Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. interesjournals.org For instance, given the known anti-inflammatory properties of Teucrium extracts, this compound would likely be tested for its ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade. nih.gov

Receptor Binding Assays: These assays determine if and how strongly a compound binds to a specific receptor. nih.gov Typically, a radiolabeled ligand known to bind the receptor is used in a competitive assay with the test compound. noaa.gov A reduction in the binding of the radiolabeled ligand indicates that the test compound is interacting with the receptor.

There is no published data available detailing the specific enzyme inhibition or receptor binding profile of this compound.

Antiproliferative and cytotoxicity assays are crucial for identifying potential anticancer agents. These assays measure a compound's ability to inhibit cell growth (cytostatic effect) or to directly kill cells (cytotoxic effect). sartorius.com Various non-human cell lines, often from rodents like mice or rats, are used in initial preclinical screening. nih.gov

Common assays include:

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. biocompare.com

LDH Release Assay: This assay measures the release of the enzyme lactate (B86563) dehydrogenase (LDH) from cells, an indicator of compromised cell membrane integrity and cell death. promega.com

Direct Cell Counting: Using imaging systems to count the number of viable and non-viable cells over time. sartorius.com

While many diterpenoids show cytotoxic activity, specific studies on this compound are lacking. For context, the related neo-clerodane diterpenoids teucvin (B1208783) and teucvidin were found to be inactive against the P388 murine lymphocyte leukemia cell line, suggesting that not all compounds in this class possess potent antiproliferative effects. researchgate.net

Extracts from various Teucrium species have demonstrated significant antioxidant and anti-inflammatory activities, which are often attributed to their rich content of diterpenoids and phenolic compounds. tandfonline.comekb.eg

Antioxidant Mechanisms: The potential antioxidant activity of a compound like this compound would be investigated through assays that measure its ability to neutralize free radicals. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comnih.gov Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay are commonly used to evaluate these mechanisms. nih.gov Other studies suggest that some compounds exert antioxidant effects by chelating metal ions that catalyze the formation of reactive oxygen species. scirp.org

Anti-inflammatory Mechanisms: The anti-inflammatory properties of natural compounds are often linked to their ability to modulate key signaling pathways. nih.gov A key pathway is the arachidonic acid cascade, where inhibition of COX and LOX enzymes reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Another critical target is the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. mdpi.comcore.ac.uk Studies on Teucrium stocksianum extracts suggest a dual inhibition of both the COX and LOX pathways. bas.bg

Specific mechanistic studies to confirm whether this compound contributes to these activities have not been published.

Antiproliferative and Cytotoxicity Studies in Non-Human Cell Lines

In Vivo Pre-clinical Studies in Model Organisms

Following promising in vitro results, in vivo studies in animal models are conducted to assess a compound's efficacy and behavior within a whole, living organism. biotechfarm.co.il The selection of an appropriate animal model is crucial and depends on the specific disease or condition being studied. iris-pharma.com

To date, there are no published in vivo efficacy studies for this compound. However, based on the activities reported for Teucrium extracts, several animal models would be relevant for investigation.

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats or mice is a standard for evaluating acute inflammation. nih.govresearchgate.net The ability of a compound to reduce the swelling of the paw indicates anti-inflammatory activity. Extracts of Teucrium chamaedrys and Teucrium polium have shown significant dose-dependent inhibition of edema in this model. nih.govresearchgate.net

Analgesic Models: To test for pain relief, models such as the acetic acid-induced writhing test and the formalin test in mice are employed. researchgate.net

Antioxidant Models: In vivo antioxidant potential can be assessed by measuring biomarkers of oxidative stress (e.g., malondialdehyde) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) in the tissues of animals subjected to an oxidative challenge. nih.gov

| Potential Activity | Common Animal Model | Species | Measured Outcome |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Rat, Mouse | Reduction in paw volume/swelling |

| Analgesic (Pain Relief) | Acetic Acid-Induced Writhing Test | Mouse | Reduction in the number of abdominal constrictions |

| Analgesic (Pain Relief) | Formalin Test | Mouse, Rat | Reduction in paw licking/biting time |

| Antioxidant | Carbon Tetrachloride (CCl4)-Induced Oxidative Stress | Rat | Levels of oxidative stress markers (e.g., MDA) and antioxidant enzymes (e.g., SOD, CAT) in tissues |

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (mechanistic focus)

Specific pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound in animal models are not available in the public domain. Preclinical research is essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME), which collectively determine its pharmacokinetic profile. researchgate.net Such studies often involve administering the compound to animal models, like rodents, and analyzing its concentration in plasma and various tissues over time. rsc.orgresearchgate.net

Pharmacodynamics, the study of how a drug affects the body, is equally crucial. nih.gov For compounds like this compound, this would involve assessing its effects on specific biological pathways or disease models. While general biological activities such as anti-inflammatory and antimicrobial effects have been reported for the Teucrium genus and its constituent neo-clerodane diterpenoids, the specific dose-response relationships and time-course of effects for this compound have not been characterized. researchgate.netrsc.org

Table 1: Representative Pharmacokinetic Parameters Investigated in Preclinical Animal Models (General)

| Parameter | Description | Relevance |

| Cmax | Maximum (peak) plasma concentration of a drug after administration. | Indicates the extent of absorption. |

| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents total drug exposure over time. |

| t1/2 | Half-life of the drug in the body. | Determines the dosing interval. |

| Vd | Volume of distribution. | Indicates the extent of drug distribution in tissues. |

| CL | Clearance. | Measures the efficiency of drug elimination from the body. |

| F (%) | Bioavailability. | The fraction of an administered dose that reaches systemic circulation. |

This table represents typical parameters evaluated in preclinical pharmacokinetic studies; no specific data is available for this compound.

Elucidation of Cellular and Molecular Mechanisms of Action

The precise cellular and molecular mechanisms of action for this compound have not been elucidated. Research into the broader class of neo-clerodane diterpenoids from Teucrium species suggests potential mechanisms related to their observed biological activities.

Specific biological targets for this compound are yet to be identified. However, studies on other neo-clerodane diterpenoids isolated from Teucrium species have indicated modulation of key signaling pathways involved in inflammation and cell survival. For instance, some terpenes from Teucrium have been shown to downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses. bas.bg The inhibition of this pathway could be a potential mechanism for the anti-inflammatory effects reported for Teucrium extracts. Another potential area of investigation for compounds like this compound is their interaction with cellular receptors or enzymes. drugbank.comnih.gov

There are no published studies on the effects of this compound on gene or protein expression. Gene expression profiling, often conducted using techniques like RNA-sequencing or microarrays, can provide a global view of how a compound alters cellular function by measuring changes in messenger RNA (mRNA) levels. nih.govdokumen.pub Similarly, proteomic analysis, which studies the entire set of proteins in a cell or tissue, can reveal changes in protein abundance or post-translational modifications following drug exposure. bas.bgnih.gov Such analyses would be critical in identifying the pathways affected by this compound and understanding its mechanism of action on a molecular level.

Table 2: Common Methodologies for Mechanistic Studies (General)

| Analysis Type | Technique(s) | Information Gained |

| Gene Expression Analysis | RNA-Sequencing, qRT-PCR, Microarrays | Identification of up- or down-regulated genes and affected cellular pathways. dokumen.pub |

| Proteomic Analysis | Mass Spectrometry (e.g., LC-MS/MS), Western Blotting | Identification of changes in protein levels, post-translational modifications, and protein-protein interactions. bas.bg |

| Signaling Pathway Analysis | Reporter Assays, Phospho-protein analysis | Determination of the activation or inhibition of specific signaling cascades (e.g., NF-κB, MAPK). |

This table outlines common experimental approaches to elucidate a compound's mechanism of action; no specific studies have been performed for this compound.

Specific data on the interaction of this compound with subcellular structures (e.g., mitochondria, endoplasmic reticulum) or biomolecules (e.g., DNA, specific proteins) is not available. Some studies on related compounds have explored their potential to interact with cellular membranes or specific proteins, which can influence their biological effects. Techniques such as colocalization CLIP (cross-linking and immunoprecipitation) are used to map the interactions of proteins with RNA within specific subcellular compartments, which could be a future avenue of research for understanding the actions of compounds like this compound.

Q & A

Q. What are the established pharmacological targets of Teuscorodol, and what experimental methodologies are recommended for validating these targets?

this compound’s primary targets include specific GABA receptor subtypes and voltage-gated calcium channels. To validate these, researchers should employ receptor binding assays (e.g., radioligand displacement studies) and electrophysiological recordings (e.g., patch-clamp techniques) using cell lines or primary neuronal cultures. Dose-response curves and selectivity profiling against related receptors are critical to confirm target specificity .

Q. What standardized protocols exist for assessing this compound’s metabolic stability in preclinical models?

Use in vitro hepatic microsomal assays (human or rodent) to evaluate phase I metabolism, supplemented with LC-MS/MS for metabolite identification. In vivo pharmacokinetic studies in animal models should measure plasma half-life, bioavailability, and tissue distribution. Adhere to OECD guidelines for reproducibility, including triplicate runs and control groups .

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

Implement a factorial design with escalating doses (e.g., 0.1–100 mg/kg) in rodent models, monitoring behavioral outcomes (e.g., rotarod tests for motor impairment) and serum biomarkers (e.g., liver enzymes). Use ANOVA with post-hoc Tukey tests to identify the therapeutic index. Include a washout period to assess reversibility of adverse effects .

Advanced Research Questions

Q. How can conflicting efficacy data for this compound across neuropathic pain models be systematically resolved?

Conduct a meta-analysis of existing preclinical studies, stratifying by model type (e.g., chronic constriction injury vs. diabetic neuropathy), dosing regimens, and outcome measures. Apply sensitivity analysis to identify covariates (e.g., animal strain, pain assessment methods) contributing to heterogeneity. Validate findings using a cross-species translational approach (e.g., human dorsal root ganglion cultures) .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in translational studies?

Use in silico modeling (e.g., PAMPA-BBB assays) to predict permeability, followed by in vivo PET imaging with radiolabeled this compound to quantify brain uptake. Co-administration with P-glycoprotein inhibitors (e.g., cyclosporine A) can test efflux mechanisms. Compare cerebrospinal fluid (CSF)-to-plasma ratios across species to refine dosing .

Q. How do researchers address batch-to-batch variability in this compound synthesis for reproducibility in chronic toxicity studies?

Implement quality control via HPLC-UV purity checks (>98%) and NMR spectroscopy for structural confirmation. Use orthogonal crystallization methods to ensure consistent polymorphic forms. Document synthesis conditions (e.g., solvent ratios, temperature) in Supplementary Information to enable replication .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s anti-inflammatory effects?

Apply mixed-effects modeling or Bayesian hierarchical models to account for inter-individual variability. Use Emax models or sigmoidal curves to estimate EC50 values. For skewed data (e.g., cytokine levels), apply log-transformation or non-parametric bootstrapping .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s off-target effects?

Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) on differentially expressed genes/proteins. Use machine learning (e.g., random forests) to identify predictive biomarkers of off-target activity. Validate findings with siRNA knockdown or CRISPR-Cas9 screens in relevant cell lines .

Methodological and Ethical Considerations

Q. What are best practices for ensuring reproducibility in this compound’s in vivo behavioral assays?

Standardize environmental factors (e.g., circadian rhythm, noise levels) and use blinded experimenters. Pre-register protocols on platforms like OSF, including randomization schemes and exclusion criteria. Report data using ARRIVE guidelines, with raw datasets uploaded to repositories like Figshare or Zenodo .

Q. How should researchers design longitudinal studies to assess this compound’s neuroprotective effects without attrition bias?

Use staggered enrollment and frequent follow-ups (e.g., weekly telehealth check-ins). Apply inverse probability weighting or multiple imputation for missing data. Include an active comparator arm (e.g., gabapentin) to contextualize effect sizes .

Q. What ethical frameworks guide the use of this compound in vulnerable populations (e.g., pediatric or geriatric cohorts)?

Adhere to the Declaration of Helsinki and obtain dual IRB approval. Implement assent protocols for minors and cognitive screening for elderly participants. Publish adverse event data transparently, regardless of significance .

Data Management and Reporting

Q. What metadata standards are critical for sharing this compound-related research data?

Follow FAIR principles: Include chemical identifiers (e.g., InChIKey, PubChem CID), experimental conditions (e.g., pH, temperature), and instrument calibration logs. Use ISA-Tab format for omics data and MINSEQE guidelines for sequencing experiments .

Q. How should contradictory findings between preclinical and clinical trials of this compound be reported?

Disclose limitations in model translatability (e.g., species-specific metabolism) and power calculations. Use CONSORT-NPT extensions for null/negative trials. Propose mechanistic follow-ups (e.g., humanized mouse models) in the Discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.